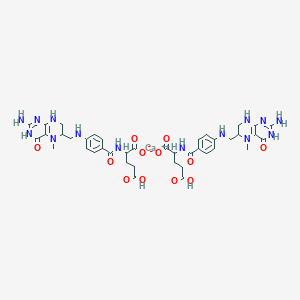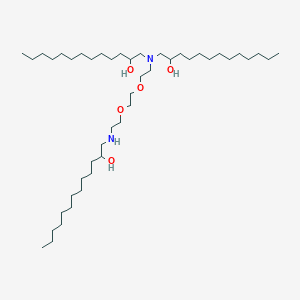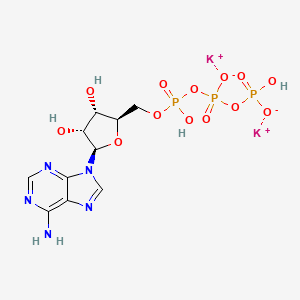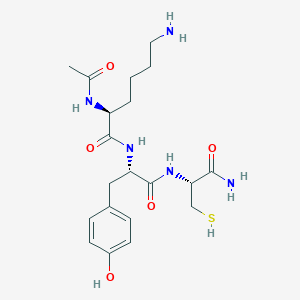
Calciuml-5-methyltetrahydrofolate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Calcium L-5-methyltetrahydrofolate is a synthetic derivative of folic acid, which is the predominant, naturally occurring form of folate. It is commonly used as a nutrient supplement in dietary supplements, foods for special dietary uses, and other foods. This compound is known for its stability and bioavailability, making it a preferred alternative to folic acid in various applications .
Méthodes De Préparation
Calcium L-5-methyltetrahydrofolate is synthesized by reducing folic acid to tetrahydrofolic acid, followed by methylation and diastereoselective crystallization in water to form the calcium salt. One method involves the reduction of folic acid using sodium borohydride, condensation with formaldehyde, and further reduction with sodium borohydride to produce L-5-methyltetrahydrofolate, which is then crystallized as the calcium salt . Industrial production methods often involve similar steps but are optimized for higher yields and purity.
Analyse Des Réactions Chimiques
Calcium L-5-methyltetrahydrofolate undergoes various chemical reactions, including:
Reduction: The reduction of folic acid to tetrahydrofolic acid using sodium borohydride.
Methylation: The methylation of tetrahydrofolic acid to form 5-methyltetrahydrofolate.
Crystallization: The diastereoselective crystallization of 5-methyltetrahydrofolate as its calcium salt.
Common reagents used in these reactions include sodium borohydride, formaldehyde, and calcium salts. The major product formed from these reactions is calcium L-5-methyltetrahydrofolate .
Applications De Recherche Scientifique
Calcium L-5-methyltetrahydrofolate has a wide range of scientific research applications:
Chemistry: Used as a reagent in various chemical reactions and studies.
Biology: Studied for its role in cellular metabolism and as a cofactor in enzymatic reactions.
Medicine: Used in dietary supplements to improve folate status, particularly during pregnancy to reduce the risk of neural tube defects.
Industry: Used in the fortification of foods and as a stable form of folate in various nutritional products.
Mécanisme D'action
Calcium L-5-methyltetrahydrofolate exerts its effects by participating in the folate cycle. It is generated by methylenetetrahydrofolate reductase from 5,10-methylenetetrahydrofolate and is used to recycle homocysteine back to methionine by 5-methyltetrahydrofolate-homocysteine methyltransferases (also called methionine synthases). This process is crucial for maintaining proper cellular function and preventing the accumulation of homocysteine, which is associated with various health issues .
Comparaison Avec Des Composés Similaires
Calcium L-5-methyltetrahydrofolate is often compared with folic acid, the synthetic form of folate. While both compounds have comparable physiological activity, bioavailability, and absorption at equimolar doses, calcium L-5-methyltetrahydrofolate has some advantages:
Bioavailability: It is more readily absorbed and utilized by the body compared to folic acid.
Stability: It is more stable in various formulations, making it suitable for use in supplements and fortified foods.
Reduced Interaction with Drugs: It has a reduced interaction with drugs that inhibit dihydrofolate reductase, making it a safer option for individuals on certain medications.
Similar compounds include:
Folic Acid: The synthetic form of folate used in supplements and fortified foods.
Levomefolic Acid: Another form of folate used in various medical applications.
Propriétés
Formule moléculaire |
C40H48CaN14O12 |
|---|---|
Poids moléculaire |
957.0 g/mol |
Nom IUPAC |
calcium;2-[[4-[(2-amino-5-methyl-4-oxo-3,6,7,8-tetrahydropteridin-6-yl)methylamino]benzoyl]amino]-5-hydroxy-5-oxopentanoate |
InChI |
InChI=1S/2C20H25N7O6.Ca/c2*1-27-12(9-23-16-15(27)18(31)26-20(21)25-16)8-22-11-4-2-10(3-5-11)17(30)24-13(19(32)33)6-7-14(28)29;/h2*2-5,12-13,22H,6-9H2,1H3,(H,24,30)(H,28,29)(H,32,33)(H4,21,23,25,26,31);/q;;+2/p-2 |
Clé InChI |
JMNIIIQOMSQWJN-UHFFFAOYSA-L |
SMILES canonique |
CN1C(CNC2=C1C(=O)NC(=N2)N)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)[O-].CN1C(CNC2=C1C(=O)NC(=N2)N)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)[O-].[Ca+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-methoxy-2-methyl-6-[(3S)-oxolan-3-yl]oxy-6H-quinazolin-4-one](/img/structure/B11933250.png)



![6-methyl-N-[1-[[1-[[1-(oxan-4-ylmethyl)piperidin-4-yl]methylamino]-1-oxo-3-phenylpropan-2-yl]carbamoyl]cyclopentyl]-1-benzothiophene-2-carboxamide](/img/structure/B11933293.png)
![6-Ethyl-3-({4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]phenyl}amino)-5-{[1-(prop-2-enoyl)pyrrolidin-3-yl]oxy}pyrazine-2-carboxamide; methanesulfonic acid](/img/structure/B11933301.png)
![(5S)-6-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-carboxy-4-(2,6-dimethylbenzoyl)oxy-3-oxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxo-3-phenylmethoxybutan-2-yl]amino]-5-[[(2S)-2,3-dihydro-1H-indole-2-carbonyl]amino]-6-oxohexanoic acid](/img/structure/B11933309.png)


![(3S,8S,10R,13S)-17-[(2R)-2-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B11933314.png)

![(3S,6S,9S,15R,18S,21S,24S,27S,30S,33S,39S,42S,45S)-N,3-bis(2-amino-2-oxoethyl)-9-benzyl-21,24-dibutyl-18-(3-carbamimidamidopropyl)-30-(hydroxymethyl)-42-(1H-imidazol-5-ylmethyl)-27,33-bis(1H-indol-3-ylmethyl)-6,7,22,25,37-pentamethyl-39-(2-methylpropyl)-2,5,8,11,17,20,23,26,29,32,35,38,41,44-tetradecaoxo-13-thia-1,4,7,10,16,19,22,25,28,31,34,37,40,43-tetradecazabicyclo[43.3.0]octatetracontane-15-carboxamide](/img/structure/B11933327.png)


